molecular formula C17H20N4O B5651576 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone

Cat. No.: B5651576
M. Wt: 296.37 g/mol
InChI Key: SDZZWFKDSWOCBD-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and a phenylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired structures under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure homogenization and ultrasound techniques to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents for reductive alkylation and water radical cations for oxidation. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

Scientific Research Applications

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include various derivatives of pyrrolidine, cyclopropyl, and phenylpyrazole structures. Examples include:

Uniqueness

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c18-16-11-20(10-15(16)12-6-7-12)17(22)13-8-19-21(9-13)14-4-2-1-3-5-14/h1-5,8-9,12,15-16H,6-7,10-11,18H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZZWFKDSWOCBD-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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